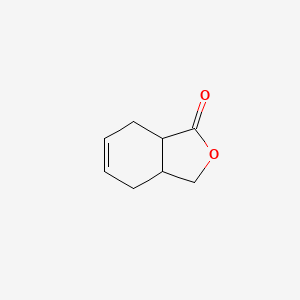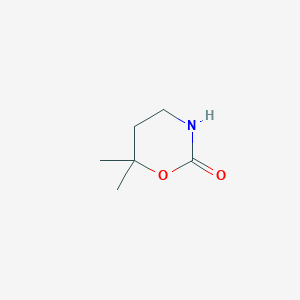
6,6-Dimethyl-1,3-oxazinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethyl-1,3-oxazinan-2-one is a heterocyclic compound featuring a six-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazinanone family, known for their significant biological and chemical properties. The presence of the dimethyl groups at the 6-position enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6,6-Dimethyl-1,3-oxazinan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-amino-1-propanols with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene. This reaction proceeds via an intermolecular cyclization mechanism, forming six-membered cyclic carbonates . Another method involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported perchloric acid as a catalyst .
Industrial Production Methods: Industrial production of this compound typically employs high-yielding synthetic routes that are both cost-effective and environmentally friendly. The use of dimethyl carbonate as a reagent and solvent in the presence of a nucleophile and a catalyst or base is a notable method due to its low toxicity and high selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 6,6-Dimethyl-1,3-oxazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinanone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazinanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted oxazinanones, amines, and other heterocyclic compounds .
Applications De Recherche Scientifique
6,6-Dimethyl-1,3-oxazinan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It serves as a precursor for pharmaceutical agents, including anti-HIV drugs and anticancer agents.
Industry: The compound is utilized in the production of fine chemicals, cosmetics, and pesticides.
Mécanisme D'action
The mechanism of action of 6,6-Dimethyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the nitrogen and oxygen atoms in the ring, which can participate in various chemical reactions. These interactions can lead to the formation of stable complexes with biological molecules, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
1,3-Oxazinan-2-one: Lacks the dimethyl groups at the 6-position, resulting in different reactivity and stability.
4,6-Disubstituted-1,3-oxazinan-2-one: Features additional substituents at the 4 and 6 positions, which can alter its chemical properties.
Uniqueness: 6,6-Dimethyl-1,3-oxazinan-2-one is unique due to the presence of the dimethyl groups at the 6-position, which enhances its stability and reactivity compared to other oxazinanones. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
6,6-dimethyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-6(2)3-4-7-5(8)9-6/h3-4H2,1-2H3,(H,7,8) |
Clé InChI |
OIHVPJNMIRGQSV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCNC(=O)O1)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
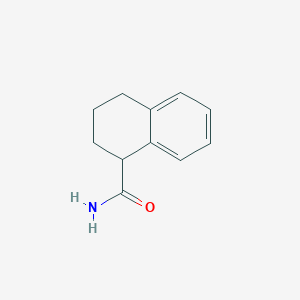
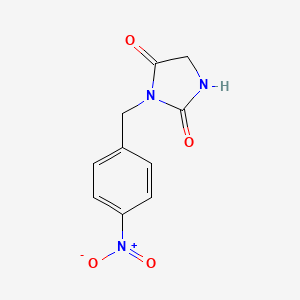
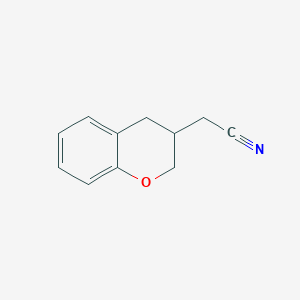
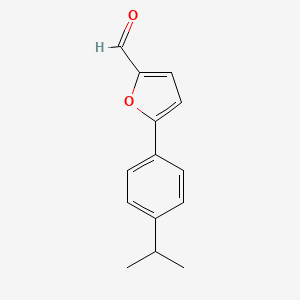
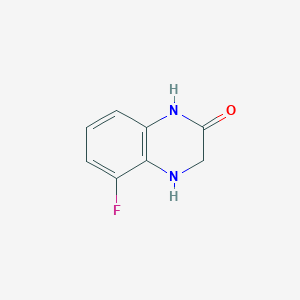
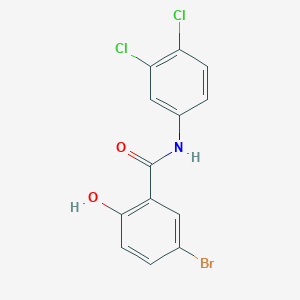
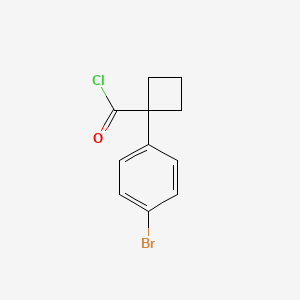
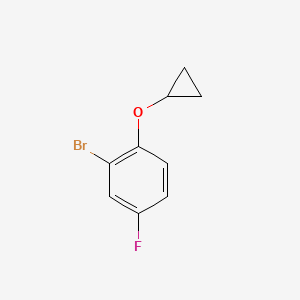
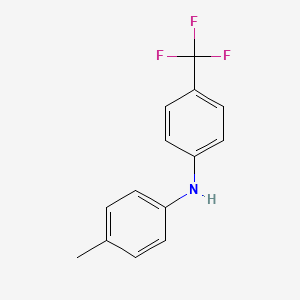
![2-bromo-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B8746809.png)
![4-{3-[3,4-Bis(hydroxymethyl)phenyl]propyl}-2-ethylphenol](/img/structure/B8746815.png)
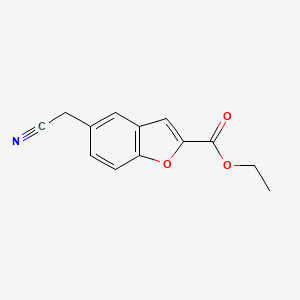
![1-[3-(4-nitro-phenoxy)-propyl]-1H-[1,2,3]triazole](/img/structure/B8746852.png)
